REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[C:4]([NH:10]N)[N:3]=1>[Ni].CO>[NH2:10][C:4]1[C:5]([F:9])=[CH:6][C:7]([F:8])=[C:2]([F:1])[N:3]=1
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
FC1=NC(=C(C=C1F)F)NN
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Charged in a hydrogenation reactor
|
Type
|
ADDITION
|
Details
|
was introduced
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Cellite®
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under a reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C=C1F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |